Diethyl 4-aminoquinoline-3,6-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 4-aminoquinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-14(18)9-5-6-12-10(7-9)13(16)11(8-17-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSDJTRVRBVVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Pathways of Diethyl 4 Aminoquinoline 3,6 Dicarboxylate and Quinoline Carboxylate Analogues
Decarboxylation and Halodecarboxylation Reactions of Quinoline (B57606) Carboxylic Acids
The carboxylic acid groups on the quinoline ring are susceptible to removal or replacement through decarboxylation and halodecarboxylation reactions, providing synthetic routes to differently substituted quinolines.
Decarboxylation: The removal of a carboxyl group (decarboxylation) from quinoline carboxylic acids is a significant transformation. The ease of this reaction often depends on the position of the carboxyl group. For instance, quinoline-4-carboxylic acids can undergo decarboxylation, and this process can sometimes occur as an unwanted side reaction during other transformations, such as ester hydrolysis. nih.gov Studies on pyridinecarboxylic acids, which share structural similarities, show that quinolinic acid (pyridine-2,3-dicarboxylic acid) decarboxylates readily in water at temperatures below 100°C, significantly faster than other pyridinedicarboxylic acids. cdnsciencepub.com The reaction mechanism for the decarboxylation of related picolinic acids has been shown to involve the zwitterionic form, which is believed to be the reactive species. cdnsciencepub.com In some cases, decarboxylation can be a key step in a synthetic sequence, for example, in the synthesis of 6-fluoro-2-phenyl-3-(substituted amino)-keto-quinolines from the corresponding quinoline-4-carboxylic acids. researchgate.net
Halodecarboxylation: Halodecarboxylation is a powerful method for converting carboxylic acids into organic halides. acs.orgnih.gov This reaction involves the replacement of a carboxyl group with a halogen atom (F, Cl, Br, I), accompanied by the release of carbon dioxide. acs.org Various methods have been developed for this transformation, which can be applied to aromatic and heteroaromatic carboxylic acids like those of the quinoline family. acs.orgresearchgate.net For example, 2-picolinic acids can be converted to 2-halopyridines, and similarly, quinoline-2-carboxylic and isoquinoline-1-carboxylic acids can be transformed into their corresponding 2-haloquinoline and 1-haloisoquinoline derivatives. acs.org Copper-catalyzed decarboxylative couplings are also a notable strategy in this context. acs.org
The table below summarizes key aspects of these reactions for quinoline carboxylic acids.
| Reaction Type | Reagents/Conditions | Position of Carboxyl Group | Product | Reference(s) |
| Decarboxylation | Water, <100°C | 2,3- (Quinolinic acid) | Nicotinic acid | cdnsciencepub.com |
| Decarboxylation | Reflux in aq. K2CO3 | 4- | Decarboxylated quinoline | nih.govresearchgate.net |
| Halodecarboxylation | Dihalomethanes, tert-BuOCl | 2- | 2-Haloquinoline | acs.org |
Oxidative Transformations of the Quinoline Scaffold
The quinoline ring system can undergo various oxidative transformations, leading to the formation of new functional groups or the construction of the quinoline skeleton itself through oxidative annulation. mdpi.com
The oxidation of amino-substituted quinolines is of particular interest. The electrochemical oxidation of 8-aminoquinoline (B160924) has been studied, revealing different pathways depending on the pH. researchgate.net At low pH, a single-electron oxidation is followed by an oxidation coupled with proton loss. At higher pH, the oxidation can lead to dimerization. researchgate.net The chemical oxidation of 5-aminoquinoline (B19350) using ammonium (B1175870) persulfate in an acidic medium results in the formation of oligomeric structures where monomer units are coupled at the 3, 6, and 8 positions. dergipark.org.tr
The quinoline ring itself can be cleaved under strong oxidizing conditions. For example, treatment with alkaline permanganate (B83412) solution can cause oxidative cleavage of the benzene (B151609) ring portion to yield quinolinic acid (pyridine-2,3-dicarboxylic acid). slideshare.net Conversely, reaction with peroxycarboxylic acids leads to the formation of quinoline N-oxides. slideshare.net These N-oxides are valuable intermediates for further functionalization, particularly at the C2 and C8 positions. researchgate.netnih.gov
Recent advances have focused on oxidative annulation strategies for quinoline synthesis, which often involve C-H bond activation and the use of various oxidants. mdpi.com These methods provide efficient routes to functionalized quinolines from simpler starting materials. mdpi.com
| Reactant | Oxidizing Agent/Conditions | Key Transformation | Product | Reference(s) |
| 5-Aminoquinoline | (NH4)2S2O8, HCl | Oxidative Oligomerization | Oligo(5-aminoquinoline) | dergipark.org.tr |
| 8-Aminoquinoline | Electrochemical Oxidation | pH-dependent oxidation | Oxidized monomers/dimers | researchgate.net |
| Quinoline | Alkaline KMnO4 | Benzene ring cleavage | Quinolinic acid | slideshare.net |
| Quinoline | Peroxycarboxylic acids | N-oxidation | Quinoline N-oxide | slideshare.net |
| Aniline (B41778) derivatives + Alkynes | Rhodium catalyst, Cu(II) oxidant | Oxidative Annulation | Quinoline carboxylates | mdpi.com |
Cycloaddition and Annulation Reactions (e.g., Aza-hetero-Diels-Alder)
Cycloaddition and annulation reactions are powerful tools for constructing complex polycyclic systems from the quinoline core or for synthesizing the quinoline ring itself.
Cycloaddition Reactions: Quinolines can participate as dienophiles or dienes in cycloaddition reactions. Photochemical dearomative cycloadditions of quinolines with alkenes have been developed, providing a method to rapidly generate molecular complexity. acs.orgnih.gov These reactions, often enabled by photosensitization of Lewis acid-complexed substrates, can proceed with high regio- and diastereoselectivity to yield polycyclic heterocyclic structures. acs.orgnih.gov The mechanism typically involves a stepwise radical cycloaddition. acs.org For instance, an energy transfer-mediated intermolecular [4+2] dearomative cycloaddition of quinolines with various alkenes has been shown to be highly efficient. nih.gov Similarly, cascade dearomative [2+2] cycloaddition/rearrangement reactions have been reported. researchgate.net
Aza-hetero-Diels-Alder Reactions: The aza-Diels-Alder reaction, particularly the Povarov reaction, is a highly effective method for synthesizing quinoline derivatives. nih.govrsc.orgescholarship.org This reaction typically involves the [4+2] cycloaddition of an imine (acting as the azadiene) with an alkene or alkyne (the dienophile). nih.govresearchgate.net It provides a flexible and diversity-oriented route to quinolines decorated with various functionalities. researchgate.net For example, this approach has been used to synthesize chlorinated quinolines, benzoquinolines, and even polyquinolines. nih.gov The reaction of in-situ generated aza-o-quinone methides with enaminones via an inverse electron demand Diels-Alder reaction is another strategy to access 3-aroyl quinolines. acs.org
Annulation Reactions: Annulation reactions are key to building the quinoline ring system from acyclic or simpler cyclic precursors. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic and widely used method for producing polysubstituted quinolines. iipseries.orgacs.org This reaction can be catalyzed by acids or bases and has been adapted to milder conditions using catalysts like ceric ammonium nitrate (B79036) (CAN). acs.org Other named reactions like the Combes, Doebner-von Miller, and Skraup syntheses also represent annulation strategies for accessing the quinoline core. iipseries.orgresearchgate.net
| Reaction Type | Key Reactants | Key Features | Product Type | Reference(s) |
| Photochemical [4+2] Cycloaddition | Quinoline, Alkene | Dearomative, high stereoselectivity | Polycyclic heterocycles | acs.orgnih.gov |
| Aza-Diels-Alder (Povarov) | Imine, Alkene/Alkyne | Flexible, diversity-oriented | Substituted quinolines | nih.govrsc.orgresearchgate.net |
| Friedländer Annulation | 2-Aminoaryl ketone, α-Methylene carbonyl | Condensation/cyclization | Polysubstituted quinolines | iipseries.orgacs.org |
| 2-Azidobenzaldehyde-based [4+2] Annulation | 2-Azidobenzaldehyde, Ketones | Sequential condensation/cyclization | Substituted quinolines | nih.gov |
Derivatization and Functional Group Interconversion Strategies
The functional groups on Diethyl 4-aminoquinoline-3,6-dicarboxylate and its analogues offer numerous handles for derivatization and interconversion, enabling the synthesis of a wide range of new compounds.
Reactions of the Amino Group: The 4-amino group is a key site for modification. It can undergo standard reactions of aromatic amines, such as acylation, alkylation, and diazotization followed by substitution. These modifications are crucial in medicinal chemistry for tuning the pharmacological properties of quinoline-based drugs like chloroquine (B1663885). mdpi.comnih.gov For example, the side chain of chloroquine, attached via the 4-amino position, is critical to its antimalarial activity, and modifications to this chain have been extensively explored. mdpi.comnih.govnih.gov
Reactions of the Carboxylate Groups: The diethyl ester groups at the 3- and 6-positions can be hydrolyzed to the corresponding carboxylic acids. These acids can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters. For instance, 2-chloroquinoline-3-carboxylic acid can be synthesized from the corresponding ester. mdpi.com The synthesis of quinoline-4-carboxamides and 4-carboxylates is of significant interest due to their biological activities. researchgate.net
Functionalization of the Quinoline Core: Direct functionalization of the quinoline ring, often through C-H activation, has emerged as a powerful strategy. researchgate.netrsc.org Electrophilic substitution reactions on the quinoline nucleus generally occur on the benzene ring, typically at the C-5 and C-8 positions, though they often require vigorous conditions. uop.edu.pk Nucleophilic substitution is more favorable on the electron-deficient pyridine (B92270) ring, primarily at the C-2 and C-4 positions. slideshare.net The use of quinoline N-oxides can direct functionalization specifically to the C-2 and C-8 positions. researchgate.net
| Site of Modification | Reaction Type | Example Transformation | Resulting Functional Group | Reference(s) |
| 4-Amino Group | Alkylation | Reaction with alkyl halides | Secondary/tertiary amine | mdpi.comyoutube.com |
| 3,6-Ester Groups | Hydrolysis | Treatment with acid/base | Carboxylic acid | mdpi.com |
| Carboxylic Acid | Amidation | Reaction with amines | Amide | researchgate.net |
| Quinoline Ring (C-8) | C-H Activation/Oxyarylation | Co(III)-catalyzed reaction | Aryl ether | rsc.org |
| Quinoline Ring (C-2) | Nucleophilic Substitution | Reaction of N-oxide with nucleophiles | C-2 substituted quinoline | researchgate.net |
Mechanistic Insights into Quinoline Ring Formation and Modification
Understanding the mechanisms of quinoline synthesis and modification is crucial for controlling reaction outcomes and designing new synthetic routes.
Mechanisms of Quinoline Ring Formation: Several classic named reactions provide the foundation for quinoline synthesis, each with a distinct mechanism.
Skraup Synthesis: This reaction involves the dehydration of glycerol (B35011) to acrolein, followed by a Michael addition of an aniline. The resulting intermediate undergoes acid-catalyzed cyclization and is then oxidized to form the quinoline ring. iipseries.orguop.edu.pkvedantu.com
Friedländer Synthesis: This is an aldol-type condensation between a 2-aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group. The mechanism involves initial aldol (B89426) addition followed by cyclization and dehydration to form the quinoline. iipseries.orguop.edu.pk
Combes Synthesis: An aniline reacts with a β-diketone to form a Schiff base, which then tautomerizes to an enamine. An acid-catalyzed intramolecular cyclization (annulation), which is the rate-determining step, is followed by dehydration to yield a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org
Doebner Reaction: This method involves the reaction of an aniline and an aldehyde with pyruvic acid to form quinoline-4-carboxylic acids. iipseries.org A modified version, the Doebner hydrogen-transfer reaction, improves yields for anilines with electron-withdrawing groups by coupling the oxidation of an intermediate dihydroquinoline with the reduction of an imine. nih.gov
Mechanisms of Quinoline Modification: Modern synthetic methods often rely on transition-metal catalysis, and understanding these mechanisms is key to their application.
C-H Activation: Palladium, rhodium, and cobalt catalysts are frequently used to activate C-H bonds on the quinoline scaffold, often directed by a coordinating group like an N-oxide. mdpi.comrsc.org For instance, a proposed mechanism for Co(III)-catalyzed C-8 olefination begins with C(8)-H cobaltation to form a metallacycle intermediate, followed by alkyne insertion. rsc.org
Cycloaddition Reactions: The mechanism for the photochemical dearomative cycloaddition of quinolines involves triplet-triplet energy transfer to a Lewis acid-activated quinoline, followed by a stepwise radical cycloaddition. acs.org The regio- and stereochemical outcomes are determined by the stability of the radical intermediates and the subsequent radical recombination step. acs.org
Oxidative Reactions: The oxidation of aminoquinolines can proceed via radical mechanisms. For example, the enzymatic polymerization of 8-hydroxyquinoline (B1678124) is believed to yield regio-regular polymers. dergipark.org.tr The chemical oxidation of 5-aminoquinoline likely involves radical coupling at various positions on the ring. dergipark.org.tr
Computational Chemistry and Theoretical Modeling of Quinoline Dicarboxylates
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly those rooted in density functional theory (DFT), allow for a detailed analysis of the electronic structure of quinoline (B57606) dicarboxylates, which governs their reactivity and spectroscopic behavior.
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structures of quinoline derivatives. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for analyzing relatively large molecules. scirp.org DFT calculations are used to optimize the molecular geometry, revealing precise bond lengths and angles. researchgate.net Furthermore, these calculations yield crucial information about the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are key to understanding intermolecular interactions. nih.gov
Studies on various quinoline derivatives have utilized DFT to determine a range of electronic and thermochemical parameters, including dipole moment (μ), molecular polarizability (α), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These parameters are essential for developing Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net The B3LYP functional combined with basis sets like 6-31G or 6-311G is commonly employed for these calculations, providing reliable results for molecular properties. nih.govresearchgate.net
A significant application of DFT is the prediction of molecular and spectroscopic properties. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from DFT calculations. scirp.org This HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scirp.orgresearchgate.net For instance, DFT studies on substituted quinolines have shown that the addition of electron-withdrawing groups like -CHO and -COOH can lower the energy gap, thereby increasing the molecule's reactivity. researchgate.net
DFT, particularly Time-Dependent DFT (TD-DFT), is also used to predict spectroscopic properties. nih.gov It can accurately compute vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. arabjchem.org Good agreement is often found between DFT-computed results and experimental spectroscopic data, validating the computational models. researchgate.netarabjchem.org Additionally, TD-DFT can calculate electronic transition states, allowing for the prediction of UV-Vis absorption spectra. nih.govresearchgate.net
Below is a table showcasing representative quantum chemical properties calculated for quinoline and its derivatives using DFT, illustrating the type of data generated in such studies.
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Quinoline | -6.646 | -1.816 | 4.830 |
| 8-Hydroxy-2-methyl quinoline | - | - | 1.628 |
| 5,7-Dichloro-8-hydroxy-2-methyl quinoline | - | - | 1.157 |
| 4-Carbonyl quinoline | - | - | 3.25 |
| 4-Carboxyl quinoline | - | - | 3.25 |
Note: Data is compiled from various studies on different quinoline derivatives to illustrate typical calculated values. scirp.orgresearchgate.netarabjchem.org
Molecular Docking and Binding Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of a ligand's biological activity. For quinoline dicarboxylates, docking studies help elucidate ligand-protein interaction mechanisms and guide the design of derivatives with enhanced potency and selectivity. ijprajournal.com
Docking simulations with quinoline derivatives have been performed on a wide range of protein targets involved in diseases like cancer, malaria, and HIV. scielo.brnih.govnih.gov These studies reveal that the quinoline scaffold frequently engages in crucial binding interactions. Common interactions include hydrogen bonds formed by the quinoline nitrogen with amino acid residues in the protein's active site. nih.gov Additionally, the aromatic rings of the quinoline system often participate in π-π stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine. nih.govmdpi.com
For example, docking studies of quinoline-based inhibitors against targets like Aurora A kinase and HIV reverse transcriptase have shown that specific substitutions on the quinoline ring can significantly influence binding affinity. nih.govorientjchem.org The binding energy, often expressed as a docking score, quantifies the affinity of the ligand for the protein, with lower values indicating stronger binding. orientjchem.org Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted ligand-protein complex over time. arabjchem.orgmdpi.com
The following table summarizes findings from various molecular docking studies on quinoline derivatives, highlighting the protein targets and key interactions.
| Quinoline Derivative Class | Protein Target | Key Interactions Observed |
| Quinoline-3-carboxamides | ATM Kinase | π-π stacking, halogen bonding, hydrogen bonding |
| 4-Aminoquinoline-pyrazole hybrids | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | Binding to the enzyme active site |
| Quinoline-thiazole hybrids | Bcr-Abl1 Tyrosine Kinase | Hydrogen bonding with Met318, π interactions |
| Pyrimidine containing quinolines | HIV Reverse Transcriptase (NNRTI) | Hydrogen bonding with Lys101, Ile180, Leu100 |
Note: This table is a representative summary based on docking studies of various quinoline derivatives. scielo.brnih.govmdpi.comnih.gov
Computational Approaches for Reaction Mechanism Elucidation and Pathway Prediction
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, methods like DFT can identify transition states and intermediates, thereby clarifying the step-by-step pathway from reactants to products. This knowledge is vital for optimizing reaction conditions to improve yields and selectivity.
The synthesis of the quinoline scaffold can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. wikipedia.orgiipseries.org Computational studies have been applied to understand the intricate mechanisms of these reactions. For the Skraup–Doebner–von Miller reaction, DFT calculations have supported experimental findings, helping to clarify the preferred reaction pathway and the rate-determining step. researchgate.net Similarly, the mechanism of the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has been investigated computationally. researchgate.net These studies explore whether the reaction proceeds first through an aldol (B89426) condensation followed by imine formation, or via initial Schiff base formation followed by an Aldol reaction. wikipedia.org Theoretical calculations of activation energies for the proposed pathways help to determine the most energetically favorable route. researchgate.net
Application of Machine Learning in Chemical Synthesis Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis. ibm.com These data-driven approaches can analyze vast datasets of chemical reactions to identify patterns and make predictions that accelerate the optimization of synthetic routes. sesjournal.com
One major application of ML in the context of quinoline synthesis is the prediction of reaction outcomes, including reaction yields. github.com By training models on experimental data, algorithms can predict the success rate and yield of a reaction under specific conditions (e.g., choice of catalyst, solvent, temperature), thereby minimizing the need for extensive trial-and-error experimentation. sesjournal.comnih.gov Transformer-based models, originally developed for natural language processing, have been successfully adapted to predict reaction properties from text-based representations of reactions (SMILES strings). github.com
Machine learning models are also used to predict the most likely sites of reaction on a molecule. researchgate.net For quinoline derivatives, this is particularly useful for planning functionalization reactions, where achieving regioselectivity is often a challenge. Neural networks can be trained to identify the most reactive C-H bonds for substitution, guiding synthetic strategy with high accuracy. researchgate.net
| Machine Learning Application | Description | Example in Quinoline Chemistry |
| Reaction Yield Prediction | Models predict the percent yield of a reaction based on reactants, reagents, and conditions. | Predicting yields for C-N cross-coupling reactions to form substituted aminoquinolines. |
| Reactive Site Prediction | Algorithms identify the most probable atoms in a molecule to undergo a specific reaction. | Predicting the site of electrophilic aromatic substitution on the quinoline ring. |
| Retrosynthesis Planning | AI tools propose multi-step synthetic routes from a target molecule to starting materials. | Designing novel synthetic pathways for complex, poly-substituted quinoline derivatives. |
| QSAR Modeling | Establishes mathematical relationships between chemical structure and biological activity. | Developing models to predict the antimalarial or anticancer activity of new quinoline derivatives. |
Note: This table summarizes general applications of machine learning in the synthesis and design of quinoline derivatives. github.comresearchgate.netresearchgate.net
Structure Activity Relationship Sar and Molecular Design Principles for 4 Aminoquinoline 3,6 Dicarboxylates
Influence of Diethyl Ester Moieties on Molecular Recognition and Interactions
While the SAR of 4-aminoquinolines is extensively documented, specific research focusing solely on the diethyl ester groups at the C-3 and C-6 positions is less common than studies on substituents at other positions, such as C-7. However, the influence of these ester groups can be inferred from studies on related quinoline (B57606) carboxylates and other substituted quinolines. Ester moieties can significantly impact a molecule's physicochemical properties, such as lipophilicity, electronic character, and hydrogen bonding capacity, which are critical for molecular recognition.
The inclusion of ester groups can modulate the molecule's ability to cross biological membranes and its interaction with molecular targets. In one study on N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines, a derivative featuring an ester moiety was found to be the most active among the series, suggesting that the lipophilicity conferred by the ester is an essential requirement for its biological activity. nih.gov The ester groups in Diethyl 4-aminoquinoline-3,6-dicarboxylate can act as hydrogen bond acceptors, potentially forming interactions with amino acid residues in a target protein's binding site.
Table 1: Potential Contributions of Diethyl Ester Moieties to Molecular Interactions
| Feature | Potential Influence on Molecular Recognition and Interaction |
| Lipophilicity | May enhance the ability to cross biological membranes. nih.gov |
| Hydrogen Bonding | Carbonyl oxygens can act as hydrogen bond acceptors with target residues. |
| Electronic Effects | As electron-withdrawing groups, they can alter the pKa of the quinoline nitrogen and 4-amino group. researchgate.net |
| Steric Profile | The size and orientation of the ester groups can influence the binding orientation within a target site. |
Impact of the 4-Amino Group on Molecular Interactions
The 4-amino group is a cornerstone of the SAR for this class of compounds, and its presence is considered essential for many of their biological activities. nih.gov This functional group, particularly when part of a larger side chain, plays a critical role in how the molecule interacts with its environment and specific biological targets.
A key feature of the 4-amino group is its basicity. The presence of two basic centers—the quinoline ring nitrogen and the nitrogen in the 4-amino side chain—is crucial for the mechanism of action of many 4-aminoquinoline (B48711) drugs. frontiersin.org This dual basicity allows the molecule to become protonated and accumulate in acidic cellular compartments, a process known as pH trapping. researchgate.net This accumulation is a key step for antimalarial 4-aminoquinolines that target processes within the parasite's acidic digestive vacuole.
The nature of the substituent attached to the 4-amino nitrogen is also critical. Structure-activity relationship studies consistently show that a terminal amino group on the side chain is a vital pharmacophore. nih.gov The length and composition of the alkylamino side chain significantly affect the molecule's potency. nih.gov For many active 4-aminoquinolines, a dialkylaminoalkyl side chain with two to five carbon atoms between the nitrogen atoms is considered optimal for activity.
The 4-amino group and its associated side chain also contribute directly to binding interactions. In the case of antimalarial 4-aminoquinolines, the planar quinoline ring is thought to engage in π-π stacking interactions with heme, while the protonated amino side chain may form electrostatic interactions that stabilize the complex.
Role of Quinoline Ring Substitution Patterns on Molecular Behavior and Interaction Profiles
The substitution pattern on the quinoline ring system is a primary determinant of the molecule's activity and interaction profile. Decades of research on antimalarial quinolines have established clear SAR principles related to ring substituents.
The most extensively studied position is C-7, where an electron-withdrawing group, typically a chlorine atom, is a common feature in potent antimalarial drugs like chloroquine (B1663885). researchgate.net This substituent is known to be critical for activity, as it influences the pKa of the quinoline ring nitrogen and the molecule's ability to interact with targets like heme. researchgate.net Electron-donating groups at the C-7 position tend to enhance the pKa, while strong electron-withdrawing groups lower it, affecting the pH trapping mechanism. researchgate.net
While C-7 is critical, other positions also play a role. For instance, substitution at the C-3 position with a methyl group has been shown to reduce activity, and an additional methyl group at C-8 can abolish it entirely in certain antimalarial contexts. Conversely, studies on quinoline derivatives as potential antitumor agents have shown that a large, bulky alkoxy substituent at the C-7 position can be beneficial for antiproliferative activity. nih.gov Research on quinoline carboxylic acids has identified the benzo portion of the ring as a critical region where appropriate substitutions are required for inhibitory activity against certain enzymes. nih.gov
The substitution pattern of "this compound," with ester groups at C-3 and C-6, represents a departure from the classic 7-chloro substitution. The presence of a carboxylate-type group at C-3 has been explored in other contexts. For example, 4-anilinoquinoline-3-carboxamide derivatives have been designed as potential anticancer agents. nih.govresearchgate.net This suggests that functional groups at the C-3 position can be tailored for specific molecular targets. The C-6 substituent is also known to modulate activity, with studies showing that methyl-substitution at C-5 can be more potent than at C-6 in certain cancer cell lines. biointerfaceresearch.com
Table 2: Summary of Quinoline Ring Substitution Effects on Activity (General Observations)
| Position | Type of Substituent | General Effect on Activity (Context-Dependent) |
| C-3 | Methyl | Reduces antimalarial activity. |
| C-6 | Chloro | Enhances antiplasmodial activity in some hybrid molecules. researchgate.net |
| C-7 | Electron-withdrawing (e.g., -Cl) | Optimal for antimalarial activity. researchgate.netresearchgate.net |
| C-7 | Bulky alkoxy | Beneficial for antiproliferative activity. nih.gov |
| C-8 | Methyl | Can abolish antimalarial activity. |
Rational Design Concepts for Tailored Molecular Interactions
The rational design of novel 4-aminoquinoline derivatives leverages the established SAR principles to create molecules with specific, tailored interaction profiles. A prominent strategy in modern medicinal chemistry is molecular hybridization, which involves covalently linking the 4-aminoquinoline scaffold to another pharmacologically active moiety. researchgate.net This approach aims to create hybrid compounds that can act on multiple targets simultaneously, potentially overcoming drug resistance or enhancing efficacy. nih.gov
Key design considerations for 4-aminoquinoline derivatives include:
Modulation of Physicochemical Properties: The basicity and lipophilicity of the molecule are critical parameters that are finely tuned through structural modifications. The basicity of the side chain is essential for the pH trapping mechanism, while lipophilicity is crucial for membrane permeability. frontiersin.org
Optimization of the Side Chain: The length, flexibility, and terminal group of the 4-amino side chain are rationally modified to optimize interactions with the target and improve the pharmacological profile. Studies have shown that a linker of two to five carbons between the amino groups is often optimal.
Strategic Ring Substitution: Substituents are placed on the quinoline ring to enhance target binding and modulate electronic properties. The classic example is the 7-chloro group, but other substituents are used to direct the molecule toward different targets. For instance, 4-anilinoquinoline-3-carboxamides were specifically designed to target the EGFR kinase enzyme in cancer cells. nih.govresearchgate.net
Target-Specific Modifications: The design process is often guided by the structure of the biological target. For antimalarials, the design focuses on enhancing interactions with heme. For other applications, such as anticancer or antiviral agents, the scaffold is modified to fit the binding pockets of specific enzymes or proteins. nih.govresearchgate.net This structure-based design approach facilitates the development of potent and selective agents.
By integrating these concepts, researchers can rationally design 4-aminoquinoline-based molecules like this compound for specific applications, aiming for enhanced potency, selectivity, and desired pharmacological profiles.
Advanced Applications and Emerging Research Directions for Quinoline Carboxylates
Applications in Materials Science and Technology
The inherent aromatic and heterocyclic nature of the quinoline (B57606) ring system, combined with the electronic influence of amino and dicarboxylate substituents, suggests that Diethyl 4-aminoquinoline-3,6-dicarboxylate could be a valuable component in the development of advanced materials.
Fluorescent Tags and Probes
Quinoline derivatives are well-regarded for their fluorescent properties. A series of dicarboxylic quinoline esters have been synthesized and demonstrated to be effective biocompatible fluorescent tags. acs.orgnih.gov The fluorescence of these compounds can be tuned by the introduction of electron-donating or electron-withdrawing substituents on the quinoline core. acs.orgnih.gov Electron-releasing groups, such as the amino group in this compound, are known to cause a red shift in the absorption spectrum, enabling excitation in the visible region. acs.org This characteristic is highly desirable for biological imaging to minimize background interference.
The presence of two ester groups in this compound offers versatile points for conjugation to biomolecules. Studies on similar diester quinolines have highlighted that the ester linkage is preferable to an amide linkage for such applications. acs.org These small, potentially water-soluble, and non-toxic fluorophores are promising for fluorescence-based physiological experiments. nih.gov
| Property | Observation in Analogous Quinoline Dicarboxylates | Reference |
| Fluorescence | Tunable based on substituents | acs.org |
| Excitation | Red-shifted by electron-donating groups | acs.org |
| Biocompatibility | Demonstrated as non-toxic fluorescent tags | nih.gov |
| Conjugation | Ester groups provide suitable linkage points | acs.org |
Precursors for Dyes and Organic LEDs
The structural backbone of quinoline is a key component in various dyes. wikipedia.org The extended π-system of the quinoline ring, which can be further modulated by substituents like the amino and carboxylate groups, is fundamental to the color and electronic properties of these dyes. Consequently, this compound could serve as a precursor or a direct component in the synthesis of novel dyes.
In the realm of organic electronics, quinoline derivatives are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). For instance, 8-hydroxyquinoline (B1678124) and its derivatives are common ligands in the formation of metal complexes, such as Alq3, which are widely used as emissive materials in OLEDs. While not a direct analog, this highlights the utility of the quinoline scaffold in organic electronic devices. The specific substitution pattern of this compound could lead to unique electronic and photophysical properties, making it a candidate for exploration in novel OLED materials.
Catalysis and Ligand Design in Chemical Synthesis
The quinoline motif is a versatile ligand in organometallic catalysis. nih.gov The nitrogen atom in the quinoline ring can coordinate to metal centers, and this coordination can be modulated by the electronic properties of substituents. The amino and dicarboxylate groups in this compound can significantly influence its coordination chemistry.
Quinoline-2-carboxylates are known to be useful ligands in metal-catalyzed reactions. nih.gov While the carboxylate groups in the target compound are at the 3- and 6-positions, their ability to act as coordinating groups, potentially in a bidentate or bridging fashion, is a key area for investigation. Lanthanide(III) ions have been shown to form 3D coordination polymers with quinoline-2,4-dicarboxylate, where the carboxylate groups and the quinoline nitrogen are involved in coordination. nih.gov This suggests that this compound could also form stable complexes with various metal ions, leading to new catalysts or functional materials. Furthermore, quinoline carboxamides have been used to create Iridium(III) complexes that are active in CO2 hydrogenation. researchgate.net
Roles in Agrochemical Research
Quinoline and its derivatives have a documented history of application in agriculture. researchgate.netnih.gov Oxidation of quinoline produces quinolinic acid (pyridine-2,3-dicarboxylic acid), which is a precursor to a commercial herbicide. wikipedia.org This demonstrates the potential of quinoline carboxylic acids in the development of agrochemicals.
The broad biological activity of quinoline derivatives, including antifungal and insecticidal properties, makes them attractive scaffolds for the design of new pesticides. nih.govresearchgate.net The specific substitution pattern of this compound could impart selective biological activity, a crucial aspect in the development of modern, environmentally conscious agrochemicals. Research into the agrochemical potential of various quinoline derivatives is an active field, and compounds like this compound could be valuable additions to screening libraries. researchgate.net
Use as Chemical Reagents and Solvents in Organic Synthesis
Quinoline itself is used as a solvent for resins and terpenes and as a reagent in organic synthesis. wikipedia.org Functionalized quinolines, such as 8-aminoquinoline (B160924), are used as directing groups in C-H functionalization reactions. ibs.re.kr The unique combination of an amino group and two diethyl carboxylate groups on the quinoline core of this compound suggests its potential as a specialized chemical reagent.
Exploration in Bio-organic and Bio-organometallic Processes
In the field of bio-organometallic chemistry, the introduction of organometallic moieties to biologically active scaffolds can lead to compounds with enhanced or novel therapeutic properties. The quinoline nucleus is a target for such modifications. While direct bio-organometallic derivatives of this compound are not yet reported, the principles of bio-organometallic chemistry suggest that this compound could serve as a ligand for metal centers, creating novel complexes with potential biological applications. The ability of quinoline carboxylates to form coordination polymers with metal ions further supports this potential. nih.gov
Future Research Avenues and Potential for Chemical Innovation
The unique structural architecture of this compound, featuring a privileged 4-aminoquinoline (B48711) core flanked by two reactive carboxylate esters, positions it as a versatile scaffold for significant chemical innovation. Future research is poised to expand its applications beyond current scopes, venturing into advanced medicinal chemistry, materials science, and novel synthetic strategies.
1 Expansion of Medicinal Chemistry Applications
The 4-aminoquinoline moiety is a cornerstone in medicinal chemistry, famously represented by antimalarial drugs like chloroquine (B1663885) and amodiaquine. wikipedia.orgconsensus.app this compound serves as an ideal starting point for creating next-generation therapeutic agents by leveraging its multiple functionalization points.
A. Development of Novel Anti-infective and Anticancer Agents: The 4-amino group can be readily derivatized to produce a library of amide, sulfonamide, or urea (B33335) analogs. Such modifications aim to enhance biological activity against drug-resistant malaria strains or to develop compounds with novel mechanisms of action. nih.govresearchgate.net Research indicates that modifications to the side chain of 4-aminoquinolines are a critical strategy for developing antimalarial drugs with improved activity profiles. researchgate.netucsf.edu Furthermore, the quinoline scaffold is a recognized pharmacophore in oncology, and derivatives have been explored as kinase inhibitors. taylorandfrancis.comnih.gov Future work could focus on converting the ester groups of this compound into amides or hydrazides to modulate solubility and target engagement with cancer-specific proteins.
B. Scaffold for Targeted Drug Delivery: The dicarboxylate functionality offers a prime handle for conjugation to targeting ligands, such as peptides or antibodies, or for incorporation into polymer-drug conjugates. This approach could enable the targeted delivery of the quinoline core to specific tissues or cell types, enhancing therapeutic efficacy while minimizing systemic toxicity.
| Potential Research Direction | Objective | Rationale |
| Antimalarial Drug Discovery | Synthesize a library of derivatives by modifying the 4-amino group and hydrolyzing/amidating the ester groups. | The 4-aminoquinoline core is a proven antimalarial scaffold; modifications can overcome resistance mechanisms. consensus.appnih.gov |
| Anticancer Agent Development | Create novel quinoline-3,6-carboxamides to screen for kinase inhibition and cytotoxic activity against cancer cell lines. | Quinoline derivatives are known to possess anticancer properties; functionalization can tune activity and selectivity. taylorandfrancis.comnih.gov |
| Targeted Delivery Systems | Conjugate the dicarboxylate groups with biomolecules or polymers. | Enables targeted accumulation in diseased tissues, potentially improving the therapeutic index. |
2 Exploration in Materials Science
The rigid, aromatic nature of the quinoline ring system suggests that this compound could be a valuable building block for advanced functional materials.
A. Organic Electronics: Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence. Future studies could explore the synthesis of polymers or oligomers incorporating the this compound unit. These materials could be investigated for applications in organic light-emitting diodes (OLEDs), chemical sensors, or as fluorescent probes for biological imaging.
B. Metal-Organic Frameworks (MOFs): The dicarboxylate groups can act as linkers to coordinate with metal ions, forming highly ordered, porous structures known as MOFs. Research could be directed towards synthesizing novel MOFs using this compound as the organic linker. The resulting frameworks could be evaluated for applications in gas storage, catalysis, or chemical separations. Quinoline derivatives have shown promise in forming complexes that catalyze biological and chemical processes, such as the oxidation of catechol. mdpi.com
| Potential Application Area | Research Goal | Key Feature to Exploit |
| Organic Light-Emitting Diodes (OLEDs) | Synthesize and characterize polymers containing the quinoline dicarboxylate monomer. | The inherent fluorescence and charge-transport properties of the quinoline core. |
| Chemical Sensors | Develop functional materials where analyte binding modulates the fluorescence of the quinoline unit. | Sensitivity of the quinoline ring's electronic structure to its local environment. |
| Metal-Organic Frameworks (MOFs) | Use as an organic linker to construct novel porous materials with metal clusters. | The divergent dicarboxylate groups are ideal for forming extended network structures. |
3 Innovations in Synthetic Methodologies
Advancing the utility of this compound also relies on improving its synthesis and the methods for its subsequent modification.
A. Greener Synthetic Routes: Traditional quinoline syntheses can involve harsh conditions and toxic reagents. Future research should focus on developing more sustainable, "green" synthetic pathways. researchgate.net This could involve exploring one-pot procedures, using microwave-assisted synthesis, or employing novel, environmentally benign catalytic systems to improve efficiency and reduce waste. mdpi.com Recent advancements in C-H bond functionalization offer powerful tools for building and modifying the quinoline scaffold directly, providing more atom-economical routes. nih.govrsc.org
B. Site-Selective Functionalization: The molecule possesses multiple reactive sites. A significant area for chemical innovation lies in developing methodologies for the site-selective functionalization of the quinoline ring, independent of the existing amino and ester groups. Recent progress in transition-metal-catalyzed C-H activation could allow for the introduction of new functional groups at specific positions on the quinoline core, dramatically expanding the accessible chemical space for creating novel derivatives. nih.govresearchgate.net
| Synthetic Innovation | Objective | Potential Impact |
| Catalytic C-H Functionalization | Develop methods to selectively introduce substituents at the C2, C5, C7, or C8 positions. | Enables rapid diversification of the core scaffold to explore structure-activity relationships. nih.govrsc.org |
| One-Pot Synthesis Development | Design a streamlined, multi-step reaction sequence in a single reactor to build the molecule from simple precursors. | Increases overall yield, reduces purification steps, and lowers production costs. researchgate.netnih.gov |
| Flow Chemistry | Adapt the synthesis for continuous flow processing. | Improves safety, scalability, and reaction control compared to batch processing. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
